7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Lipophilicity LogP Drug-likeness

7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-05-7) is a 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivative bearing a 4-tert-butylphenoxyethyl substituent at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives extensively explored for kinase inhibition (CDK2, PI3K, JAK2, mTOR, PDE2) and antitubulin activity.

Molecular Formula C17H21N5O
Molecular Weight 311.4 g/mol
CAS No. 477865-05-7
Cat. No. B3140032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS477865-05-7
Molecular FormulaC17H21N5O
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=NC2=NC(=NN12)N)OC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C17H21N5O/c1-11(14-9-10-19-16-20-15(18)21-22(14)16)23-13-7-5-12(6-8-13)17(2,3)4/h5-11H,1-4H3,(H2,18,21)
InChIKeyYUPCMIYNTMZQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-05-7): Procurement-Relevant Identity and Core Characteristics


7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-05-7) is a 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivative bearing a 4-tert-butylphenoxyethyl substituent at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives extensively explored for kinase inhibition (CDK2, PI3K, JAK2, mTOR, PDE2) and antitubulin activity . This compound is supplied as a solid with a specified purity of 90% (Key Organics/Sigma-Aldrich) and carries a harmonized GHS warning classification (Acute Toxicity Category 4 for oral, dermal, and inhalation routes) . Its computed XLogP3 is 3.3, with 1 hydrogen bond donor and 5 hydrogen bond acceptors .

Why Generic Substitution Is Inappropriate for 7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine in Research Procurement


Although the [1,2,4]triazolo[1,5-a]pyrimidin-2-amine class shares a common core, substitution at the 7-position dictates critical physicochemical and pharmacological properties that preclude interchangeable use. The 4-tert-butylphenoxyethyl moiety on this compound introduces a distinct combination of steric bulk, lipophilicity (XLogP3 = 3.3), and electronic character that differs quantitatively from close analogs bearing unsubstituted phenyl, halogen-substituted phenyl, or trifluoromethyl-substituted phenyl groups at the same position . These structural variations produce measurable differences in computed LogP, hydrogen-bonding capacity, and predicted metabolic stability that directly impact target affinity, selectivity, solubility, and assay behavior . Generic substitution without verifying equivalence in the specific assay system therefore risks introducing uncontrolled variables into structure–activity datasets.

Quantitative Differentiation Evidence for 7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine vs. Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 4-tert-Butyl vs. Unsubstituted Phenyl and 3-CF3-Phenyl Analogs

The computed lipophilicity (XLogP3) of the target compound is 3.3 . Its closest unsubstituted phenyl analog (CAS 477865-07-9, MW 255.28) has a lower predicted XLogP3, while the 3-trifluoromethylphenyl analog (CAS 306979-68-0, MW 323.27) is expected to exhibit a higher XLogP3 due to the strongly electron-withdrawing and lipophilic CF3 group . The 4-tert-butyl group provides an intermediate, sterically demanding lipophilic increment that is distinct from both the unsubstituted and the electron-deficient aromatic systems.

Lipophilicity LogP Drug-likeness

Purity Specification and Physical Form: Solid vs. Alternative Physical States

The target compound is supplied as a solid with a certified purity of 90% (Key Organics / Sigma-Aldrich) . This is lower than the 95% purity typically offered by other vendors for closely related analogs such as 7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 477865-07-9, 95% purity from AKSci) . The solid physical form simplifies weighing and dissolution protocols compared to oil or hygroscopic analogs, reducing handling variability in quantitative assays.

Purity Physical Form Procurement Specification

Hazard and Handling Differentiation: GHS Acute Toxicity Classification

The Safety Data Sheet for this compound assigns Acute Toxicity Category 4 for oral (H302: Harmful if swallowed), dermal (H312: Harmful in contact with skin), and inhalation (H332: Harmful if inhaled) routes, with Signal Word 'Warning' . While triazolopyrimidine analogs often carry similar hazard classifications due to conserved structural alerts, specific GHS assignments can vary with substitution pattern. This mandatory hazard communication enables procurement teams to plan appropriate engineering controls (e.g., fume hood use, personal protective equipment) before material receipt.

Safety GHS Classification Handling Requirements

Structural Differentiation: Steric Bulk of 4-tert-Butyl vs. 3-Chloro or 3-Trifluoromethyl Substituents on the Phenoxy Ring

The 4-tert-butyl group introduces a globular, electron-donating substituent with a significantly larger van der Waals volume compared to the planar, electron-withdrawing 3-Cl or 3-CF3 substituents found on close analogs (e.g., CAS 477865-76-2 and CAS 306979-68-0) . Triazolopyrimidine SAR literature demonstrates that the nature of the 7-position substituent directly modulates tubulin polymerization inhibition potency, with certain bulky substituents promoting unique mechanistic profiles such as polymerization promotion rather than inhibition . Although direct head-to-head activity data for this specific compound are not publicly available, the sterically demanding tert-butyl group is expected to produce a distinct binding pose and selectivity profile compared to smaller or electron-deficient aryl substituents based on established class-level SAR.

Steric Effects Structure–Activity Relationship Molecular Recognition

Optimal Scientific and Industrial Application Scenarios for 7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine


Kinase Inhibitor Screening Libraries Requiring Intermediate Lipophilicity

With a computed XLogP3 of 3.3 , this compound occupies an intermediate lipophilicity range favorable for oral bioavailability prediction models (Lipinski Rule of Five compliance). It is suitable for inclusion in focused kinase inhibitor screening decks targeting CDK2, PI3K, JAK2, or mTOR , where a balance between membrane permeability and aqueous solubility is required for assay performance.

Antitubulin Mechanism-of-Action Studies Requiring Distinct Steric Features

The sterically demanding 4-tert-butyl group differentiates this compound from 3-Cl and 3-CF3 analogs . This structural feature may produce a unique interaction with the tubulin colchicine-binding site or promote tubulin polymerization phenotypes distinct from paclitaxel-competitive binders, as demonstrated for related triazolopyrimidines . It is a valuable tool compound for probing the steric tolerance of the tubulin binding pocket.

Analytical Method Development and Reference Standard Use

Supplied as a solid with a defined purity of 90% , this compound can serve as a reference standard for HPLC or LC–MS method development when quantifying triazolopyrimidine derivatives in reaction mixtures or biological matrices. Its distinct retention time (driven by the lipophilic tert-butyl group) facilitates separation from less lipophilic analogs.

Structure–Activity Relationship (SAR) Studies Exploring 7-Position Substitution Effects

Procurement of this compound alongside its unsubstituted phenyl analog (CAS 477865-07-9) and 3-CF3-phenyl analog (CAS 306979-68-0) enables a systematic matched-pair analysis of lipophilic, electronic, and steric contributions at the 7-position . This facilitates quantitative Free–Wilson or Hansch-type SAR modeling for the triazolopyrimidine scaffold.

Quote Request

Request a Quote for 7-{1-[4-(Tert-butyl)phenoxy]ethyl}[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.